4-(2,4-Difluorophenyl)-3-hydroxybenzoic acid
Description
4-(2,4-Difluorophenyl)-3-hydroxybenzoic acid: is an aromatic compound that features a benzoic acid core substituted with a 2,4-difluorophenyl group and a hydroxyl group
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-8-2-4-9(11(15)6-8)10-3-1-7(13(17)18)5-12(10)16/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMLZRUPJYIUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689589 | |
| Record name | 2',4'-Difluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-72-5 | |
| Record name | 2',4'-Difluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-difluorophenyl)-3-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorophenylboronic acid and 3-hydroxybenzoic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 2,4-difluorophenylboronic acid and 3-hydroxybenzoic acid.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 4-(2,4-difluorophenyl)-3-hydroxybenzoic acid can undergo oxidation to form the corresponding quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of anti-inflammatory or anticancer agents.
Industry:
Material Science: It can be used in the synthesis of advanced materials, such as polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(2,4-difluorophenyl)-3-hydroxybenzoic acid largely depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Catalysis: As a ligand, it can coordinate with metal centers, facilitating various catalytic processes.
Comparison with Similar Compounds
- 2,4-Difluorophenylboronic acid
- 2,4-Difluorophenylacetic acid
- 2,4-Difluoroaniline
Comparison:
- Uniqueness: 4-(2,4-Difluorophenyl)-3-hydroxybenzoic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the aromatic ring, which can influence its reactivity and potential applications.
- Structural Differences: While similar compounds may share the difluorophenyl group, the additional functional groups in this compound provide distinct chemical properties and reactivity.
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